![molecular formula C14H17N3O2 B12108619 Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate CAS No. 799557-74-7](/img/structure/B12108619.png)
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyanopyridine moiety attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate has potential applications in several areas of research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as a ligand that interacts with various biological targets. Its mechanism of action involves modulating the activity of specific enzymes and receptors, which can lead to significant biological effects.
Anticancer Research
Recent studies have explored the anticancer properties of this compound. For example, it has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.
Enzyme Inhibition Studies
This compound has been studied for its inhibitory effects on enzymes involved in critical biological pathways. Its ability to modulate enzyme activity could have implications in treating diseases related to metabolic dysregulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key findings include:
- Inhibition of Enzymes : The compound has been noted for its ability to inhibit enzymes that play roles in various disease processes.
- Binding Affinity : Studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity against specific targets.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, indicating potential for drug development.
- Neuroprotective Properties : Research indicated that this compound could act on neurological pathways, suggesting applications in treating neurodegenerative diseases such as Alzheimer’s.
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed varying degrees of bioavailability among derivatives, influencing their therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Comparison: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications .
Biological Activity
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its piperidine core, which is a common structure in various bioactive compounds. The presence of the 5-cyanopyridine moiety enhances its interaction with biological targets.
Molecular Structure
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.30 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It may interact with specific molecular targets, influencing various biochemical pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways associated with diseases such as cancer and neurological disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines with notable results:
These findings suggest that the compound has selective cytotoxic effects on cancer cells while showing lower toxicity towards normal cells.
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its potential as an A2A receptor antagonist could provide therapeutic benefits by reducing neuroinflammation and promoting neuronal survival.
Study 1: Anticancer Screening
In a comparative study, this compound was tested alongside other piperidine derivatives for their anticancer activity. The results demonstrated that this compound had a superior selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential for further development as an anticancer agent.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models have shown that administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammatory markers. These findings support its role as a candidate for treating neurodegenerative conditions.
Properties
CAS No. |
799557-74-7 |
---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |
InChI Key |
LFPMXWZMTOFOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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